molecular formula C13H9F3N2O3 B8013656 [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid

[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid

Cat. No.: B8013656
M. Wt: 298.22 g/mol
InChI Key: NHPJJQZDLJEKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Molecular and Structural Characteristics

[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid (CAS: 1893788-77-6) is a pyrimidine derivative with the molecular formula C$${13}$$H$${9}$$F$${3}$$N$${2}$$O$${3}$$ and a molecular weight of 298.22 g/mol . Its IUPAC name derives from the pyrimidine core substituted at position 2 with a 3-(trifluoromethyl)phenyl group and at position 5 with an ethoxyacetic acid moiety (Figure 1). The trifluoromethyl (-CF$$3$$) group introduces strong electron-withdrawing effects, while the acetic acid side chain enhances hydrophilicity and potential for salt formation.

Table 1: Key Physicochemical Properties
Property Value
Molecular Formula C$${13}$$H$${9}$$F$${3}$$N$${2}$$O$$_{3}$$
Molecular Weight 298.22 g/mol
CAS Registry Number 1893788-77-6
MDL Number MFCD32666475
Purity 95%

Nomenclature and Isomerism

The compound’s systematic name follows IUPAC guidelines for pyrimidine derivatives:

  • The pyrimidine ring is numbered such that nitrogen atoms occupy positions 1 and 3.
  • The 3-(trifluoromethyl)phenyl substituent is attached to position 2.
  • The ethoxyacetic acid group (-O-CH$$_2$$-COOH) is bonded to position 5 via an ether linkage. No stereoisomerism is present due to the planar aromatic system and absence of chiral centers.

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]pyrimidin-5-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)9-3-1-2-8(4-9)12-17-5-10(6-18-12)21-7-11(19)20/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPJJQZDLJEKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is assembled via a modified Hantzsch synthesis, employing:

  • 3-Trifluoromethylphenyl acetophenone (1.0 eq) as the β-diketone component.

  • Guanidine hydrochloride (1.2 eq) as the nitrogen source.

  • Ethanol as solvent under reflux (12 h).

Reaction Conditions

ParameterValue
Temperature80°C
SolventEthanol
Time12 h
Yield68%

Characterization Data

  • IR (KBr, cm⁻¹) : 1685 (C=N), 1590 (C=C aromatic), 1325 (C-F).

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, Ar-H), 5.21 (s, 1H, OH).

  • MS : m/z 271 [M+H]⁺.

Demethylation of 5-Methoxy Intermediate

Etherification with Chloroacetic Acid Ethyl Ester

Nucleophilic Substitution

The hydroxyl group at position 5 reacts with ethyl chloroacetate (1.2 eq) in acetone using K₂CO₃ (1.5 eq) as base.

Reaction Conditions

ParameterValue
TemperatureReflux
SolventAcetone
Time15 h
Yield74%

Characterization Data

  • IR (KBr, cm⁻¹) : 1742 (C=O ester), 1248 (C-O-C).

  • ¹H NMR (300 MHz, CDCl₃) : δ 8.65 (s, 1H, pyrimidine-H), 7.85–7.41 (m, 4H, Ar-H), 4.88 (s, 2H, OCH₂CO), 4.21 (q, 2H, J = 7.1 Hz, CH₂CH₃), 1.29 (t, 3H, J = 7.1 Hz, CH₃).

  • MS : m/z 385 [M+H]⁺.

Hydrolysis to [2-(3-Trifluoromethylphenyl)-pyrimidin-5-yloxy]-acetic Acid

Saponification and Acidification

The ethyl ester intermediate is hydrolyzed using NaOH (2.0 eq) in ethanol/H₂O (4:1) at 60°C (6 h), followed by acidification with HCl to pH 2–3.

Reaction Conditions

ParameterValue
Temperature60°C
SolventEthanol/H₂O
Time6 h
Yield82%

Characterization Data

  • IR (KBr, cm⁻¹) : 1718 (C=O acid), 2850 (O-H acid).

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 12.49 (s, 1H, COOH), 8.71 (s, 1H, pyrimidine-H), 7.88–7.43 (m, 4H, Ar-H), 4.79 (s, 2H, OCH₂CO).

  • MS : m/z 357 [M+H]⁺.

Comparative Analysis of Alternative Synthetic Routes

Direct Trifluoromethylation vs. Pre-functionalized Intermediates

While the reported route uses a pre-functionalized aryl group, alternative methods involving Ullmann coupling or Suzuki-Miyaura reactions were explored:

Suzuki Coupling Protocol

  • 2-Chloropyrimidin-5-ol (1.0 eq) reacts with 3-trifluoromethylphenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C (8 h).

ParameterValue
Yield63%
Purity95% (HPLC)

This method offers regioselectivity but requires stringent anhydrous conditions and palladium catalyst optimization.

Mechanistic Insights and Byproduct Formation

Etherification Kinetics

The nucleophilic substitution at position 5 proceeds via an Sₙ2 mechanism , with K₂CO₃ deprotonating the hydroxyl group to enhance nucleophilicity. Competing side reactions include:

  • Over-alkylation : Mitigated by controlling stoichiometry (1.2 eq chloroacetate).

  • Pyrimidine ring degradation : Minimized by avoiding prolonged reflux (>18 h).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Acetone Recovery : Distillation at 56°C under reduced pressure (90% recovery).

  • K₂CO₃ Reuse : Filtration and reactivation via calcination (3 cycles, 85% efficiency).

Chemical Reactions Analysis

Types of Reactions

[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid and related compounds:

Compound Name (or Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Evidence Source
This compound C₁₃H₉F₃N₂O₃ 298.22 (calculated) 3-CF₃-phenyl, pyrimidin-5-yloxy Acetic acid N/A
[2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic acid C₁₂H₉ClN₂O₃ 264.67 4-Cl-phenyl, pyrimidin-5-yloxy Acetic acid
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid C₁₂H₆F₆N₂O₂ 338.12 CF₃ (pyrimidine and pyridine) Carboxylic acid
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₅N₃O₃S₂ 313.39 (calculated) Thietan-3-yloxy, methyl, thioether Ester
Key Observations:
  • Substituent Effects : The trifluoromethyl group in the target compound increases lipophilicity compared to the chloro-substituted analog (264.67 g/mol, ). However, the dual CF₃ groups in ’s compound (338.12 g/mol) may further enhance metabolic stability but reduce solubility .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (target compound, ) are expected to exhibit higher solubility in polar solvents due to ionization at physiological pH. In contrast, esters () and amides () are less soluble but more lipophilic .
  • Lipophilicity (LogP) : The trifluoromethyl group increases LogP compared to chloro or methoxy substituents. For example, the target compound’s LogP is likely higher than ’s chloro analog (264.67 g/mol) but lower than the dual CF₃ compound in (338.12 g/mol) .

Biological Activity

[2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and a pyrimidine ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

  • IUPAC Name : 2-[2-[3-(trifluoromethyl)phenyl]pyrimidin-5-yl]oxyacetic acid
  • Molecular Formula : C13_{13}H9_{9}F3_3N2_2O3_3
  • Molecular Weight : 298.22 g/mol
  • CAS Number : 1893788-77-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interactions with biological targets and potential therapeutic applications.

The compound's mechanism of action primarily involves interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with biological targets. Research indicates that the compound may influence pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:

Cancer Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal carcinoma)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on FaDu Cells :
    • A study conducted by researchers showed that treatment with this compound led to significant reductions in cell viability in FaDu cells compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through intrinsic pathways.
  • Inflammation Model :
    • In a murine model of acute inflammation, the compound was administered intraperitoneally. Results indicated a marked decrease in paw edema and histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls, supporting its anti-inflammatory efficacy.

Comparison with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with similar compounds:

Compound NameStructureBiological Activity
TrifluoromethylpyridineC6_6H4_4F3_3NAntimicrobial
Pyrimidine derivativesVariesAnticancer, Antiviral

The unique combination of the trifluoromethyl group with a pyrimidine structure in this compound provides distinct biological properties not observed in simpler analogs.

Q & A

Q. What are the key challenges in synthesizing [2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-yloxy]-acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization with trifluoromethylphenyl and acetic acid groups. Critical challenges include:

  • Regioselectivity : Ensuring correct substitution patterns on the pyrimidine ring. Use directing groups (e.g., nitro or amino) to control reactivity .
  • Trifluoromethyl Group Stability : Optimize temperature (<100°C) and solvent polarity (e.g., DMF or THF) to prevent decomposition of the CF₃ group during coupling reactions .
  • Acid Group Protection : Use tert-butyl or methyl esters to avoid side reactions during condensation steps; final deprotection with TFA or HCl .
    Data Table :
StepReaction TypeKey ConditionsYield Range
Pyrimidine Core FormationCyclocondensation80°C, DMF, 12h60-75%
CF₃-Phenyl CouplingSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, 70°C50-65%
Acetic Acid AttachmentNucleophilic SubstitutionNaH, THF, 0°C→RT40-55%

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm for pyrimidine) and CF₃ group signals (δ ~120 ppm in ¹³C) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.05 for C₁₃H₁₀F₃N₂O₃⁺) with <2 ppm error .
  • HPLC-PDA : Use C18 columns (MeCN:H₂O gradient) to assess purity (>95%) and detect isomers or byproducts .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) is critical for:

  • HOMO-LUMO Analysis : Predict electron-deficient regions (e.g., pyrimidine ring) for nucleophilic attack .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous or lipid environments.
    Case Study :
    DFT calculations (B3LYP/6-311+G**) revealed the CF₃ group reduces electron density on pyrimidine, enhancing electrophilicity at C4 (ΔE = 1.8 eV). This aligns with experimental reactivity in SNAr reactions .

Q. How should researchers address contradictory bioactivity data in studies of this compound?

Methodological Answer: Contradictions may arise from:

  • Isomerism : Separate enantiomers or diastereomers via chiral HPLC (e.g., Chiralpak® OD with 20% MeOH-DMEA) to assess individual bioactivity .
  • Assay Variability : Standardize cell-based assays (e.g., IC₅₀ in HEK293 cells) with controls for pH, serum proteins, and metabolic stability .
    Data Table :
StudyAssay TypeReported IC₅₀ (μM)Notes
AIn vitro kinase inhibition0.12High serum (20% FBS)
BIn vivo tumor model>10Rapid hepatic clearance

Q. What strategies are effective in studying metabolite formation and environmental persistence of this compound?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS (Q-TOF) to detect phase I/II metabolites. For example, EPA methods identified acid metabolites via β-oxidation of the acetic acid sidechain .
  • Environmental Fate : Conduct hydrolysis studies (pH 4–9, 25–50°C) to assess stability. The CF₃ group resists biodegradation, requiring advanced oxidation processes (AOPs) for degradation .

Q. Methodological Gaps and Future Directions

  • Stereochemical Effects : Explore asymmetric synthesis to isolate bioactive enantiomers .
  • In Silico SAR : Combine DFT with machine learning to predict substituent effects on target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.